molecular formula C9H13NO2 B12814349 ethane;N-hydroxybenzamide

ethane;N-hydroxybenzamide

Cat. No.: B12814349
M. Wt: 167.20 g/mol
InChI Key: XNDUABJSESVJBN-UHFFFAOYSA-N
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Description

Ethane;N-hydroxybenzamide, also known as N-hydroxybenzamide, is a compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an ethane group attached to a benzamide moiety, with a hydroxyl group on the nitrogen atom of the benzamide. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit multiple biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane;N-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with ethane and hydroxylamine under Schotten-Baumann reaction conditions to yield this compound . The reaction is carried out in an aqueous alkali solution, and the product is obtained in high yields with minimal impurities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of oxalyl chloride instead of thionyl chloride has been reported to improve the yield and purity of the intermediate 4-hydroxybenzoyl chloride . The final product is then purified through multiple stages to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethane;N-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The hydroxyl group on the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzamides with different functional groups .

Mechanism of Action

The mechanism of action of ethane;N-hydroxybenzamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting thrombin activity, scavenging free radicals, and inducing apoptosis in cancer cells . The molecular targets include thrombin, reactive oxygen species, and apoptotic pathways, which contribute to its biological activities.

Comparison with Similar Compounds

Ethane;N-hydroxybenzamide can be compared with other similar compounds such as benzohydroxamic acid, phenylhydroxamic acid, and benzoylhydroxamic acid . These compounds share similar structural features but differ in their biological activities and applications. This compound is unique due to its combination of antioxidant, thrombin-inhibitory, and anticancer activities, which are not commonly found in other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethane;N-hydroxybenzamide

InChI

InChI=1S/C7H7NO2.C2H6/c9-7(8-10)6-4-2-1-3-5-6;1-2/h1-5,10H,(H,8,9);1-2H3

InChI Key

XNDUABJSESVJBN-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

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